Bienvenue dans la boutique en ligne BenchChem!

3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

DOR Pharmacology Functional Selectivity Adverse Effect Liability

The target compound is a synthetic derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a newly identified chemotype acting as a selective agonist at the δ-opioid receptor (DOR). Unlike the SNC80-based chemotype that has repeatedly failed in phase II clinical trials due to pro-convulsant effects and tachyphylaxis, this scaffold has demonstrated a distinct pharmacological fingerprint.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.34 g/mol
CAS No. 1021261-61-9
Cat. No. B6571848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021261-61-9
Molecular FormulaC17H18F3N3O3
Molecular Weight369.34 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC1=O
InChIInChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-5-3-4-6-12(11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26)
InChIKeyVATQLNXELGOYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-61-9): A Next-Generation δ-Opioid Receptor Agonist Scaffold


The target compound is a synthetic derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a newly identified chemotype acting as a selective agonist at the δ-opioid receptor (DOR) [1]. Unlike the SNC80-based chemotype that has repeatedly failed in phase II clinical trials due to pro-convulsant effects and tachyphylaxis, this scaffold has demonstrated a distinct pharmacological fingerprint. The core scaffold is associated with a G-protein-biased signaling profile and high selectivity over other opioid and off-target receptors, positioning it as a critical tool for dissecting DOR signaling and developing safer analgesics [1].

Procurement Alert: Why Simple Substitution of 1021261-61-9 with Other DOR Agonists Risks Experimental Failure


The DOR agonist field is plagued by a 'false positive' problem: the SNC80 chemotype dominates the literature but its pharmacology is fundamentally flawed for therapeutic translation [1]. Generic substitution of this compound with older, well-known DOR agonists like SNC80 or its analogs will introduce a high risk of observing confounded results due to concurrent β-arrestin-mediated seizure activity and rapid tolerance. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, exemplified by the target compound, represents a structurally and pharmacologically distinct starting point. Utilizing a compound from this class is essential for research programs aiming to validate DOR-mediated efficacy without the contaminating influence of the SNC80 chemotype's severe adverse effect profile [1].

Head-to-Head Quantitative Differentiation Guide for the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Chemotype (CAS 1021261-61-9)


Signaling Bias: G-Protein vs. β-Arrestin-2 Recruitment

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype differentiates itself from the clinically failed SNC80 class through a distinct signaling bias. SNC80 acts as a potent and highly efficacious β-arrestin-2 recruiter, a pathway strongly linked to DOR-agonist-induced seizures and tachyphylaxis [1]. In contrast, the lead analog of this chemotype (Compound 1) demonstrates minimal bias (bias factor: 1.6), indicating a more balanced or slightly G-protein-favoring signaling profile that is hypothesized to correlate with an improved in vivo safety margin [1].

DOR Pharmacology Functional Selectivity Adverse Effect Liability

GPCR Selectivity: DOR vs. 167 Off-Target Receptors

A major differentiation from legacy DOR ligands is the exceptional receptor selectivity of this chemotype. The lead compound was profiled in a β-arrestin-2 recruitment assay against a panel of 168 GPCRs (including all opioid receptors) at a single 10 µM concentration. The compound demonstrated agonist activity exclusively at the DOR, showing no significant activity at any other target, including the closely related μ-opioid receptor (MOR) [1]. This is a significant improvement over many older DOR agonists that exhibit cross-reactivity.

Selectivity Profiling Off-Target Risk Chemical Probe Validation

DOR Binding Affinity and Functional Potency

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrate submicromolar potency at the human DOR, establishing a new chemotype with verified target engagement [1]. While the exact derivative (Compound 1) shows a pEC50 of 7.3 ± 0.1 (EC50 = 52 nM) in a cAMP inhibition assay, its distinction lies not only in potency but in the unique spirocyclic scaffold itself. This scaffold provides a completely new chemical space for DOR agonist development, distinct from the saturated diethylbenzamide class, offering novel vectors for medicinal chemistry optimization [1].

Binding Affinity Functional Potency Structure-Activity Relationship

In Vivo Efficacy in a Translational Model of Inflammatory Pain

Crucially, the differentiation of this chemotype translates to meaningful in vivo efficacy without the immediate pro-convulsant effects historically seen with SNC80-class compounds. The lead analog demonstrated statistically significant anti-allodynic effects in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice. A single 30 mg/kg intraperitoneal injection produced a robust reversal of mechanical allodynia 45 minutes post-dose, a preclinical phenotype that has been a reliable predictor of clinical analgesic efficacy for other mechanisms, yet was unattainable with previous DOR chemotypes due to their toxicity [1].

Animal Model Efficacy Inflammatory Pain

High-Value Research Applications for 3-Ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Proven Differentiation


Dissecting DOR-Mediated Analgesia from Convulsant Liability

This compound is the ideal tool for academic and pharmaceutical research groups seeking to uncouple the analgesic benefits of DOR activation from the well-documented β-arrestin-mediated toxicities (seizures, tachyphylaxis). By using this compound, which exhibits a distinct signaling bias away from β-arrestin recruitment compared to the SNC80 standard, researchers can directly test the hypothesis that a G-protein-biased DOR agonist will produce clean, sustained analgesia [1]. Its demonstrated in vivo efficacy in the CFA inflammatory pain model provides the immediate protocol and positive control for such studies [1].

Medicinal Chemistry Starting Point for a Novel DOR Agonist Series

For drug discovery programs focused on neurological and psychiatric disorders (migraine, anxiety, alcohol use disorder), this compound serves as a structurally novel and patentable lead. Its unique 1,3,8-triazaspiro[4.5]decane-2,4-dione core and established synthetic route, derived from a distinct HIF prolyl hydroxylase inhibitor patent, offer a clear path for structure-activity relationship (SAR) expansion. Unlike the crowded diethylbenzamide space, this chemotype offers a fresh scaffold with validated DOR agonist activity [1], supported by this compound's high selectivity over a panel of 168 GPCRs, thus minimizing the risk of off-target-based attrition [1].

Chemical Probe for Studying DOR Functional Selectivity and Receptor Kinetics

The compound's minimal signaling bias (bias factor: 1.1-1.6 for class analogs) and clean selectivity profile make it a highly valuable chemical probe for systematic studies of DOR functional selectivity. Researchers in molecular pharmacology can use it to calibrate bioluminescence resonance energy transfer (BRET) and surface plasmon resonance (SPR) assays against the imbalanced SNC80 controls, allowing for precise quantification of ligand-specific receptor conformations and their correlation with downstream G-protein vs. arrestin signaling pathways [1]. This application is enabled directly by the quantitative bias and selectivity data established for this chemotype [1].

Investigating Sex Differences in DOR-Mediated Analgesia

A key differentiator from historical DOR research is the explicit demonstration of efficacy in both male and female C57BL/6 mice [1]. This makes the compound an essential reagent for research programs tasked with investigating sex as a biological variable in pain and analgesia, a critical NIH mandate. Procurement of this compound allows researchers to build on existing protocol data, replicating and extending findings that many older DOR agonists failed to establish in both sexes.

Quote Request

Request a Quote for 3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.